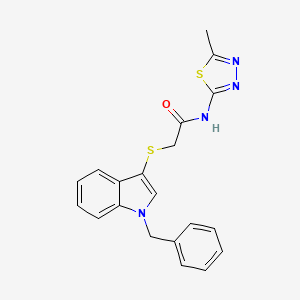

2-((1-benzyl-1H-indol-3-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

2-(1-benzylindol-3-yl)sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4OS2/c1-14-22-23-20(27-14)21-19(25)13-26-18-12-24(11-15-7-3-2-4-8-15)17-10-6-5-9-16(17)18/h2-10,12H,11,13H2,1H3,(H,21,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRMYSPXRPJXJDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-benzyl-1H-indol-3-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the following steps:

Formation of the Indole Derivative: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

Thioether Formation: The indole derivative is then reacted with a thiol compound to form the thioether linkage.

Acetamide Formation: The final step involves the reaction of the thioether with an acetamide derivative, such as 5-methyl-1,3,4-thiadiazol-2-amine, under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the indole or thiadiazole moieties.

Reduction: Reduction reactions could target the carbonyl group in the acetamide linkage.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzyl or thiadiazole positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the compound's efficacy as an inhibitor of SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). A series of derivatives, including those related to 2-((indol-3-yl)thio)-N-benzyl-acetamides, demonstrated significant inhibitory effects against RdRp with IC50 values ranging from 1.11 to 4.55 μM. Notably, the compound exhibited comparable potency to remdesivir, a standard antiviral treatment for COVID-19 .

Anti-inflammatory Properties

Research indicates that derivatives of thiadiazole compounds exhibit substantial anti-inflammatory effects. The compound's structure suggests potential interactions with inflammatory pathways, making it a candidate for developing new anti-inflammatory agents. For instance, related compounds have shown significant inhibition of nitric oxide production and reduced edema in experimental models .

Antimicrobial Activity

The 1,3,4-thiadiazole moiety present in the compound is well-documented for its antimicrobial properties. Studies have reported that thiadiazole derivatives can exhibit activity against various bacterial and fungal strains. This suggests that the compound could be further explored for its potential as an antimicrobial agent .

Anticancer Potential

Compounds containing indole and thiadiazole structures have been investigated for their anticancer properties. The mechanisms involve inducing apoptosis in cancer cells and inhibiting tumor growth through various pathways. The specific application of 2-((1-benzyl-1H-indol-3-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide in cancer research remains a promising area for future studies .

Neuroprotective Effects

There is emerging evidence suggesting that certain indole derivatives can act as neuroprotective agents. The potential of this compound to inhibit tau aggregation has been noted in the context of neurodegenerative diseases such as Alzheimer’s disease . Further exploration into its neuroprotective capabilities could yield significant insights into treatments for such conditions.

Comprehensive Data Table

Case Study 1: SARS-CoV-2 Inhibition

In a study focused on developing novel antiviral agents, derivatives of the compound were synthesized and tested against SARS-CoV-2 RdRp. Several compounds showed promising results with IC50 values indicating effective inhibition comparable to existing antiviral drugs like remdesivir.

Case Study 2: Anti-inflammatory Mechanisms

A series of experiments were conducted to assess the anti-inflammatory properties of related thiadiazole compounds. Results indicated that these compounds significantly reduced inflammation markers in vivo, suggesting their potential as therapeutic agents for inflammatory diseases.

Case Study 3: Antimicrobial Efficacy

Research on the antimicrobial properties of thiadiazole derivatives revealed their effectiveness against resistant strains of bacteria and fungi, highlighting their importance in addressing antibiotic resistance issues.

Mechanism of Action

The mechanism of action of 2-((1-benzyl-1H-indol-3-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide would depend on its specific biological activity. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The thiadiazole moiety may enhance binding affinity or specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Indole and Thiadiazole Motifs

- Compound 2a–i (): These derivatives feature a 5-((1H-indol-3-yl)methyl)-1,3,4-oxadiazole-2-thione core linked to thiazole/benzothiazole acetamides. Unlike the target compound, they utilize oxadiazole instead of thiadiazole, which may reduce metabolic stability. Yields ranged from 72% to 88%, with melting points between 132–170°C.

- Compound 5e–m (): These derivatives include phenoxy or arylthio groups on the thiadiazole ring. For example, 5h (N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide) shares the benzylthio substituent but lacks the indole moiety. Its higher yield (88%) and lower melting point (133–135°C) suggest improved solubility compared to the target compound .

Compounds with Triazinoquinazoline-Thiadiazole Hybrids

- Compounds in : These feature a triazinoquinazoline core linked to thiadiazole via a thioacetamide bridge. For instance, Compound 4.8 (N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-[(2-oxo-3-phenyl-2H-triazinoquinazolin-6-yl)thio]acetamide) showed a high yield (89.4%) and elevated melting point (266–270°C), indicating thermal stability.

Antiproliferative Thiadiazole-Benzothiazole Derivatives

- Compounds 4g–4j (): These derivatives incorporate benzothiazole and urea-substituted thiadiazoles. 4g (N-(6-methylbenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide) demonstrated antiproliferative activity with a melting point of 263–265°C.

Key Research Findings and Gaps

- Structural Advantages : The target compound’s benzyl-indole group may improve blood-brain barrier penetration compared to 5e–m (), which lack aromatic bulk .

- Synthetic Challenges : highlights the use of K₂CO₃ for nucleophilic substitution, a method applicable to the target compound. However, the indole’s sensitivity to oxidation may require inert conditions .

- Unanswered Questions: No direct data exist on the target compound’s solubility, pharmacokinetics, or in vivo efficacy. Comparative studies with 4g–4j () are needed to assess potency in apoptosis pathways .

Biological Activity

2-((1-benzyl-1H-indol-3-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic compound with potential biological activities due to its unique structural features, which include an indole derivative and a thiadiazole moiety. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

IUPAC Name

The IUPAC name for the compound is 2-(1-benzylindol-3-yl)sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The indole moiety may facilitate interactions with enzymes involved in metabolic pathways.

- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

- DNA Interaction : Potential binding to DNA could affect gene expression and cellular proliferation.

Antimicrobial Activity

Research has indicated that compounds containing thiadiazole and indole structures exhibit significant antimicrobial properties. In vitro studies have shown that derivatives similar to this compound possess activity against various bacterial strains. For instance, compounds with similar structural motifs have demonstrated potent anti-tubercular activity with minimum inhibitory concentrations (MICs) as low as 3.125 μg/mL against Mycobacterium tuberculosis .

Anticancer Activity

The compound's potential as an anticancer agent has been explored through cytotoxicity assays against several cancer cell lines. In a study involving thiadiazole derivatives, compounds were found to inhibit cell growth significantly in vitro . The presence of the indole structure is believed to enhance this activity by promoting apoptosis in cancer cells.

Antiviral Activity

Recent studies have highlighted the antiviral potential of related indole derivatives against SARS-CoV-2. The compound's structural analogs have been identified as inhibitors of RNA-dependent RNA polymerase (RdRp), crucial for viral replication . Some derivatives exhibited IC50 values comparable to established antiviral agents like remdesivir.

Comparative Analysis

To illustrate the uniqueness of this compound in comparison to similar compounds, the following table summarizes key features and activities:

| Compound Name | Structural Features | Antimicrobial Activity | Anticancer Activity | Antiviral Activity |

|---|---|---|---|---|

| 2-(indol-3-yl)thio-N-benzyl-acetamide | Indole + Thioether | Moderate | Low | Moderate |

| N-(5-methyl-thiadiazol)-acetamide | Thiadiazole only | Low | Low | Low |

| 2-(benzylthio)-N-(5-methyl-thiadiazol)-acetamide | Thioether + Thiadiazole | High | Moderate | Low |

Case Studies

Several studies have focused on the synthesis and evaluation of compounds similar to this compound:

- Antitubercular Screening : A series of thiadiazole derivatives were synthesized and screened for anti-tubercular activity. Seven out of twenty-nine compounds showed significant potency .

- Cytotoxicity Assessment : In vitro tests indicated that certain derivatives exhibited low toxicity against normal cell lines while maintaining high efficacy against cancer cells .

- Antiviral Screening : Compounds were tested for their ability to inhibit SARS-CoV-2 RdRp, revealing several candidates with promising inhibitory effects .

Q & A

Q. Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies indole (δ 7.2–7.8 ppm), thiadiazole (δ 8.1–8.3 ppm), and acetamide (δ 2.1–2.3 ppm) protons .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) with retention times ~12–14 minutes .

- Mass Spectrometry : ESI-MS confirms molecular weight (MW = 409.5 g/mol) with [M+H]+ peak at m/z 410.5 .

Basic: How does pH and temperature affect the compound’s stability?

Q. Methodological Answer :

- Stability Profile :

- Acidic/Basic Conditions : Rapid hydrolysis of the thioether linkage occurs below pH 3 or above pH 10 (half-life <24 hours) .

- Thermal Stability : Stable at 25°C for >30 days but degrades at 60°C (20% decomposition in 7 days) .

- Mitigation : Store in anhydrous DMSO at -20°C under inert gas to prevent oxidation .

Advanced: How to design SAR studies comparing this compound to analogs?

Q. Methodological Answer :

- Key Modifications : Vary substituents on the indole (e.g., halogenation) or thiadiazole (e.g., methyl vs. ethyl groups) to assess bioactivity shifts .

- Assays : Use in vitro cytotoxicity (MTT assay on cancer cell lines) and antimicrobial (MIC against S. aureus) models.

SAR Comparison Table (Based on ):

| Analog Structure | Key Modification | Biological Activity (IC50) |

|---|---|---|

| Nitrophenyl-substituted analog | Electron-withdrawing group | 2.5 µM (Anticancer) |

| Fluorinated thiadiazole | Enhanced lipophilicity | 1.8 µM (Antimicrobial) |

Advanced: How to resolve contradictions in reported bioactivity data?

Methodological Answer :

Contradictions often arise from:

- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times .

- Compound Purity : Impurities >5% skew dose-response curves; validate via HPLC before testing .

- Solubility : Use DMSO concentrations <0.1% to avoid cytotoxicity artifacts .

Advanced: What challenges arise in synthesizing derivatives with modified moieties?

Q. Methodological Answer :

- Indole Modifications : Benzyl group substitution requires protection/deprotection strategies (e.g., Boc groups) to prevent side reactions .

- Thiadiazole Functionalization : Electrophilic substitution at the 5-methyl position is sterically hindered; use Pd-catalyzed cross-coupling for aryl introductions .

Advanced: What degradation pathways occur under stress conditions?

Q. Methodological Answer :

- Hydrolysis : Thioether cleavage in acidic/basic conditions produces indole-3-thiol and thiadiazole fragments .

- Oxidation : Sulfur atoms in thioether and thiadiazole form sulfoxides/sulfones under H2O2 exposure .

- Mitigation : Add antioxidants (e.g., BHT) or lyophilize under nitrogen to suppress degradation .

Advanced: How can computational modeling predict target interactions?

Q. Methodological Answer :

- Docking Studies : Use AutoDock Vina to model binding to tubulin (anticancer target) or bacterial DNA gyrase. The indole-thioether moiety shows strong hydrophobic pockets .

- MD Simulations : AMBER or GROMACS assess binding stability over 100 ns; RMSD <2 Å indicates stable ligand-protein complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.